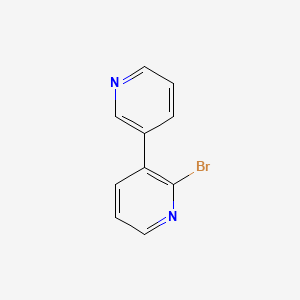![molecular formula C11H10N2O4 B8732759 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide CAS No. 61675-90-9](/img/structure/B8732759.png)
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide is a heterocyclic compound known for its diverse biological activities. It belongs to the class of quinoxaline 1,4-dioxides, which are recognized for their antibacterial and antituberculous properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a suitable oxidizing agent to introduce the 1,4-dioxide functionality . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
化学反应分析
Types of Reactions
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different substituents on the quinoxaline ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .
科学研究应用
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
作用机制
The mechanism of action of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide involves its interaction with bacterial enzymes and DNA. The compound’s quinoxaline 1,4-dioxide moiety is believed to interfere with bacterial respiration and DNA synthesis, leading to bacterial cell death . The exact molecular targets and pathways are still under investigation, but its activity against a broad spectrum of bacteria highlights its potential as a therapeutic agent .
相似化合物的比较
Similar Compounds
1-Methoxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide: Similar in structure but with a methoxy group instead of a hydroxy group.
1-Methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide: Lacks the methyl group on the furo ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry .
属性
CAS 编号 |
61675-90-9 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
3-methyl-9-oxido-4-oxo-1H-furo[3,4-b]quinoxalin-4-ium-3-ol |
InChI |
InChI=1S/C11H10N2O4/c1-11(14)10-9(6-17-11)12(15)7-4-2-3-5-8(7)13(10)16/h2-5,14H,6H2,1H3 |
InChI 键 |
IRRITUGKFJKONO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CO1)N(C3=CC=CC=C3[N+]2=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)


![N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8732767.png)


![2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-](/img/structure/B8732785.png)

